4-Ethyl Substituent Confers Increased Lipophilicity Over 4,5-Dimethyl and Unsubstituted Analogs
The target compound (4-ethyl substitution) exhibits a computed XLogP3-AA of 1.3, which is higher than the unsubstituted 4-((6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (CAS 1479365-41-7; MW 230.22, fewer carbon atoms, predicted lower logP) and is distinct from the 4,5-dimethyl analog 3-((4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (CAS 1707668-29-8), whose symmetric dimethyl pattern yields a different steric and electronic distribution despite identical molecular formula and MW [1]. This lipophilicity increment is relevant for membrane permeability and target engagement profiles in cell-based assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 4-((6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (unsubstituted): predicted lower logP (lower MW, fewer carbon atoms); 3-((4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid: predicted different logP due to symmetric dimethyl substitution pattern |
| Quantified Difference | Target compound logP (1.3) exceeds unsubstituted analog (value not experimentally determined; qualitative inference from molecular properties) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity may improve passive membrane permeability, a critical parameter for intracellular target engagement in cell-based screening cascades.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 97628359, 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/97628359. Accessed 30 Apr 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
